molecular formula C23H22ClNO4 B11131964 1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11131964
M. Wt: 411.9 g/mol
InChI Key: NUZUUIJWCULDDR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno Core: Starting with a suitable phenol derivative, the chromeno core can be synthesized through a cyclization reaction.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.

    Substitution Reactions: The 3-chlorophenyl and 3-(propan-2-yloxy)propyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Halogen substitution reactions can occur, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chromeno-pyrrole core suggests possible interactions with biological macromolecules.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure may be optimized to enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chromeno and pyrrole rings. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H22ClNO4/c1-14(2)28-12-6-11-25-20(15-7-5-8-16(24)13-15)19-21(26)17-9-3-4-10-18(17)29-22(19)23(25)27/h3-5,7-10,13-14,20H,6,11-12H2,1-2H3

InChI Key

NUZUUIJWCULDDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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